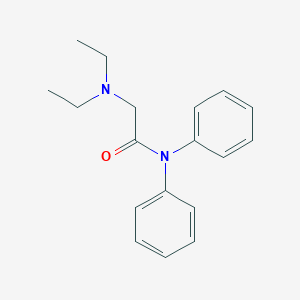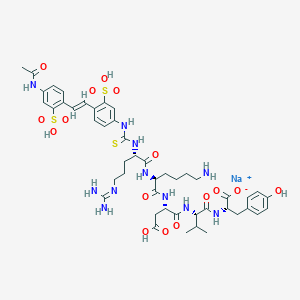
Thymopentin-sits
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymopentin-sits, also known as TP5-sits, is a synthetic peptide that is derived from thymopoietin. It is a potent immunomodulatory agent that has been extensively studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Thymopentin-sits has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and infectious diseases. It has been shown to enhance immune function, modulate cytokine production, and regulate T-cell activation. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development and as an adjuvant therapy in cancer treatment.
Mécanisme D'action
Thymopentin-sits exerts its immunomodulatory effects by binding to the CD4 receptor on T-cells. This binding leads to the activation of intracellular signaling pathways that regulate T-cell activation and cytokine production. Thymopentin-sits has also been shown to increase the expression of interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are important cytokines involved in immune function.
Effets Biochimiques Et Physiologiques
Thymopentin-sits has been shown to have a variety of biochemical and physiological effects on the immune system. It has been demonstrated to enhance T-cell proliferation, increase cytokine production, and regulate the differentiation of T-cells. Additionally, Thymopentin-sits has been shown to increase the number of circulating T-cells and improve the function of natural killer (NK) cells.
Avantages Et Limitations Des Expériences En Laboratoire
Thymopentin-sits has several advantages for use in lab experiments. It is stable, easy to synthesize, and has a well-defined mechanism of action. Additionally, Thymopentin-sits has been extensively studied, and its effects on the immune system are well-characterized. However, there are also some limitations to using Thymopentin-sits in lab experiments. It can be expensive to synthesize, and its effects may vary depending on the experimental conditions.
Orientations Futures
There are several future directions for research on Thymopentin-sits. One area of interest is its potential use in cancer immunotherapy. Thymopentin-sits has been shown to enhance the function of T-cells and NK cells, which are important in the immune response to cancer. Additionally, Thymopentin-sits has been investigated for its potential use in vaccine development. It has been shown to enhance the immune response to vaccines, and may be useful in developing new vaccines for infectious diseases. Finally, there is ongoing research into the development of more stable and effective analogs of Thymopentin-sits that may have improved therapeutic potential.
Conclusion:
Thymopentin-sits is a synthetic peptide that has been extensively studied for its potential therapeutic applications in various diseases. Its immunomodulatory effects have been well-characterized, and it has shown promise as a potential therapy for cancer, autoimmune disorders, and infectious diseases. While there are limitations to using Thymopentin-sits in lab experiments, its potential therapeutic benefits make it an important area of research for the future.
Méthodes De Synthèse
Thymopentin-sits is synthesized using solid-phase peptide synthesis (SPPS) techniques. The process involves coupling protected amino acids onto a solid support, followed by deprotection and cleavage of the peptide from the support. The resulting crude peptide is then purified using high-performance liquid chromatography (HPLC) to obtain the final product.
Propriétés
Numéro CAS |
107878-40-0 |
|---|---|
Nom du produit |
Thymopentin-sits |
Formule moléculaire |
C47H62N11NaO16S3 |
Poids moléculaire |
1156.3 g/mol |
Nom IUPAC |
sodium;(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[4-[(E)-2-(4-acetamido-2-sulfophenyl)ethenyl]-3-sulfophenyl]carbamothioylamino]-5-(diaminomethylideneamino)pentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoate |
InChI |
InChI=1S/C47H63N11O16S3.Na/c1-25(2)40(44(66)56-36(45(67)68)21-27-9-17-32(60)18-10-27)58-43(65)35(24-39(61)62)55-41(63)33(7-4-5-19-48)54-42(64)34(8-6-20-51-46(49)50)57-47(75)53-31-16-14-29(38(23-31)77(72,73)74)12-11-28-13-15-30(52-26(3)59)22-37(28)76(69,70)71;/h9-18,22-23,25,33-36,40,60H,4-8,19-21,24,48H2,1-3H3,(H,52,59)(H,54,64)(H,55,63)(H,56,66)(H,58,65)(H,61,62)(H,67,68)(H4,49,50,51)(H2,53,57,75)(H,69,70,71)(H,72,73,74);/q;+1/p-1/b12-11+;/t33-,34-,35-,36-,40-;/m0./s1 |
Clé InChI |
HHQLLWSSNCJXBL-SPUIKNHMSA-M |
SMILES isomérique |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
SMILES canonique |
CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)NC(=S)NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)NC(=O)C)S(=O)(=O)O)S(=O)(=O)O.[Na+] |
Séquence |
RKDVY |
Synonymes |
SITS-TP-5 thymopentin-SITS thymopoietin pentapeptide-stilbene isothiocyanate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



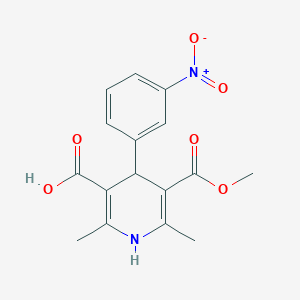
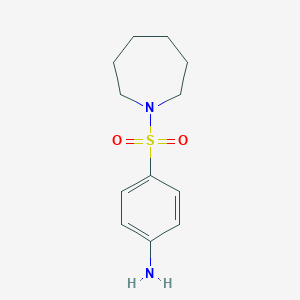
![2-Amino-2-(2-aminobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B22957.png)
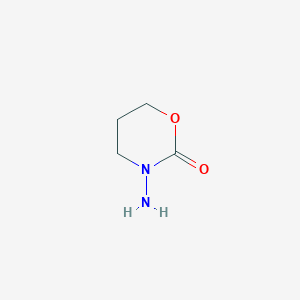
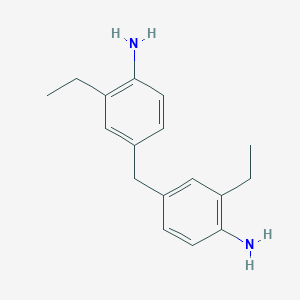
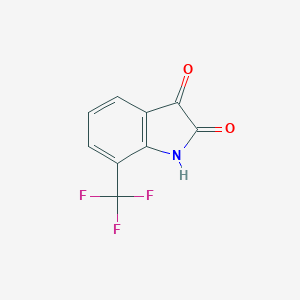
![Bicyclo[2.2.1]heptane, 1,3-dichloro-, exo-(9CI)](/img/structure/B22966.png)
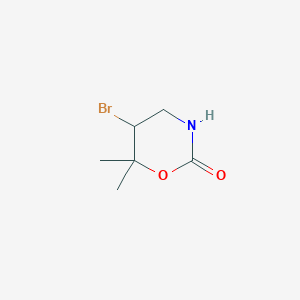
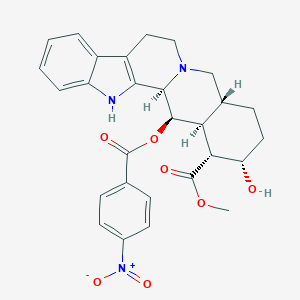

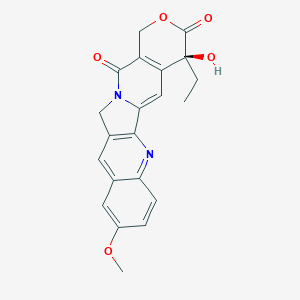
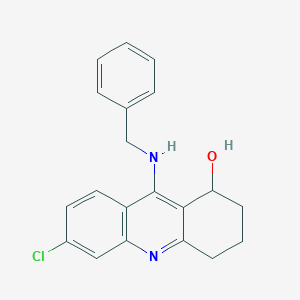
![6-Bromo-3,4-dihydro-1H-[1,8]naphthyridin-2-one](/img/structure/B22980.png)
